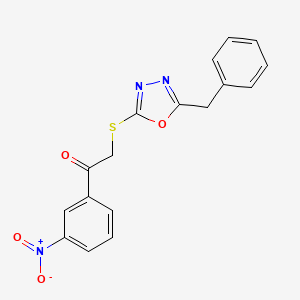

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone

描述

属性

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c21-15(13-7-4-8-14(10-13)20(22)23)11-25-17-19-18-16(24-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGGEJFCNNOAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative data from various studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thioether linkage and a nitrophenyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazole derivatives often act as inhibitors of various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cholinesterases (hAChE and hBChE), which are crucial in neurotransmission .

- Antioxidant Activity : The presence of the oxadiazole moiety has been linked to antioxidant properties, potentially reducing oxidative stress in cells .

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific interactions at the molecular level often involve binding to DNA or disrupting cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Cholinesterase Inhibition

In a study evaluating various oxadiazole derivatives, SD-6 , a compound structurally related to this compound, demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of approximately 0.907 μM. This suggests that similar structural characteristics may confer similar inhibitory effects on cholinesterases .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of oxadiazole derivatives showed that compounds with a benzyl group exhibited significant cytotoxicity against human glioblastoma cells (U251). The study highlighted that derivatives with electron-withdrawing groups on the phenyl ring enhanced their anticancer activity .

Comparative Analysis

When comparing this compound with other oxadiazole derivatives:

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is , with a molecular weight of approximately 339.4 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer therapies. The compound under consideration has been demonstrated to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The oxadiazole moiety has been linked to the inhibition of specific enzymes involved in tumor growth and proliferation. This mechanism is crucial for developing targeted cancer therapies .

- Case Studies : In vitro tests have shown that derivatives similar to this compound can inhibit the growth of cancer cells such as SNB-75 (CNS cancer) and UO-31 (renal cancer), demonstrating a growth inhibition percentage exceeding 90% at certain concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the oxadiazole ring enhances its interaction with bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria:

- Research Findings : Studies have shown that oxadiazole derivatives can exhibit higher antibacterial activity compared to traditional antibiotics. The structure allows for better penetration into bacterial cells and effective disruption of cellular functions .

Material Science Applications

In addition to biological applications, compounds like this compound are being explored for their potential use in material sciences:

Organic Electronics

The unique electronic properties of oxadiazole derivatives make them suitable candidates for organic semiconductors:

相似化合物的比较

Table 2: Comparative Pharmacological Data

常见问题

Q. What are the typical synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., using PCl₃ or H₂SO₄) .

- Thioether linkage : Coupling of the oxadiazole-thiol intermediate with a 3-nitroacetophenone derivative via nucleophilic substitution (e.g., using K₂CO₃ in dry acetone) .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF vs. acetone), and catalyst choice (e.g., triethylamine) significantly affect yields (reported 70–90% in optimized conditions) .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- ¹H/¹³C NMR : Look for signals at δ 8.5–9.0 ppm (aromatic protons of 3-nitrophenyl) and δ 4.5–5.0 ppm (benzyl CH₂) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 410.3 (calculated for C₁₇H₁₄N₄O₃S) .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1250 cm⁻¹ (C-S) .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer activity : MTT assay using HepG2 or A549 cell lines, with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC values) .

- Antioxidant potential : DPPH radical scavenging assay (compare to ascorbic acid) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

- Target identification : Dock the compound into active sites of enzymes like COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) using AutoDock Vina .

- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) .

- ADMET prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .

Q. What strategies resolve contradictions in spectral data or biological activity between batches?

- Purity verification : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >2% .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and packing .

- Bioactivity validation : Replicate assays under controlled conditions (e.g., cell passage number, serum-free media) .

Q. How does the nitro group at the 3-position influence electronic properties and reactivity?

- Electron-withdrawing effect : Reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .

- Impact on bioactivity : Nitro groups often improve antiparasitic activity but may increase toxicity (e.g., nitroreductase-mediated activation) .

- SAR studies : Compare with analogs (e.g., 4-nitro or unsubstituted phenyl) to isolate nitro-specific effects .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Exothermic reactions : Use flow chemistry to control temperature during oxadiazole cyclization .

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable processes .

- Byproduct management : Optimize recrystallization (e.g., ethanol/water mixtures) to remove thiol byproducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。